Product packaging for Iproniazid-d4(Cat. No.:)

Iproniazid-d4

Cat. No.: B1161374
M. Wt: 183.24
Attention: For research use only. Not for human or veterinary use.
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Description

Iproniazid-d4 (Molecular Formula: C₉H₉D₄N₃O, Molecular Weight: 183.24 g/mol) is a deuterated stable isotope of the historic monoamine oxidase inhibitor (MAOI), Iproniazid . This compound is specifically designed for use in research and development within pharmacology and neuroscience. Its primary application is serving as a reliable internal standard in mass spectrometry-based assays, where it enables the precise quantification of Iproniazid and its metabolites in complex biological samples. This is critical for conducting accurate pharmacokinetic studies and elucidating metabolic pathways . The incorporation of four deuterium atoms allows for clear chromatographic distinction from the non-deuterated analyte, minimizing experimental variability and enhancing the reproducibility of analytical data . Iproniazid, the parent compound, is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine . Researchers utilize this deuterated analog to support advanced analytical method development and drug metabolism studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Storage: Store sealed at 2-8°C .

Properties

Molecular Formula

C₉H₉D₄N₃O

Molecular Weight

183.24

Synonyms

4-Pyridinecarboxylic Acid 2-(1-Methylethyl)hydrazide-d4;  Isonicotinic Acid 2-Isopropylhydrazide-d4;  1-Isonicotinoyl-2-isopropylhydrazine-d4;  Euphozid-d4;  IPN-d4;  Iprazid-d4;  Iprazide-d4;  Iproniazide-d4;  Isonicotinic Acid N’-Isopropyl Hydrazide-d4;  Ma

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of Iproniazid D4

Strategies for Deuterium (B1214612) Incorporation into the Iproniazid (B1672159) Scaffold

The introduction of deuterium into the iproniazid molecule can be achieved through several synthetic routes. The choice of strategy depends on the desired position of the deuterium labels and the availability of deuterated starting materials. General strategies for deuteration often involve either direct hydrogen-deuterium exchange on the target molecule or building the molecule from smaller, pre-deuterated precursors. nih.gov

Hydrogen-deuterium exchange (HDX) reactions represent a powerful method for replacing hydrogen atoms with deuterium directly on a pre-existing molecular scaffold. biophysics-reports.org This technique relies on the lability of certain protons within the molecule. The rate of exchange is influenced by factors such as pH, temperature, and the presence of a catalyst. biophysics-reports.org For a molecule like iproniazid, protons on the pyridine (B92270) ring or those adjacent to the carbonyl group could potentially be targeted for exchange under specific conditions. HDX is particularly valuable for studying protein structure and interactions when analyzed by mass spectrometry, a technique that monitors the exchange rate of backbone amide hydrogens with deuterium from the solvent. biophysics-reports.org While direct HDX on iproniazid itself is a plausible strategy, achieving high levels of site-specific deuteration without affecting other parts of the molecule can be challenging.

A more common and controlled method for synthesizing Iproniazid-d4 involves the use of deuterated precursors. The general synthesis of iproniazid is well-established, typically proceeding through the reaction of a hydrazine (B178648) derivative with an isonicotinic acid derivative. wikipedia.org One prevalent pathway involves the condensation of isonicotinohydrazide with a suitable carbonyl compound, followed by reduction. wikipedia.org

For this compound, where the deuterium labels are on the isopropyl group, the synthesis would logically employ a deuterated version of isopropylhydrazine. A typical synthesis route involves heating methyl isonicotinate (B8489971) with deuterated hydrazine under controlled conditions. vulcanchem.com The core reaction for forming the iproniazid scaffold is the condensation between isonicotinic acid hydrazide (isoniazid) and a deuterated acetone (B3395972), followed by a selective hydrogenation of the resulting C=N double bond. wikipedia.org

Table 1: Representative Synthetic Reaction for this compound

Reactant 1 Reactant 2 Product
Isonicotinohydrazide Acetone-d6 N'-(propan-2-ylidene-d6)isonicotinohydrazide

This table illustrates a common synthetic pathway. The specific synthesis for this compound would involve precursors deuterated to the desired level (d4).

Purification and Isolation Techniques for Deuterated Iproniazid Analogs

Following synthesis, the resulting mixture contains the desired deuterated compound, unreacted starting materials, and potentially non-deuterated or partially deuterated byproducts. Therefore, rigorous purification is essential. Standard isolation and purification procedures for organic compounds are employed, which can include crystallization, normal-phase chromatography, and reversed-phase chromatography. google.com

For the separation of deuterated analogs from their non-deuterated counterparts, chromatographic techniques are highly effective. Quantitative analysis and complete separation of iproniazid from its deuterated form (specifically, Iproniazid-d6) have been successfully achieved using gas chromatography with a fused-silica capillary column. nih.gov This high-resolution separation is crucial for ensuring the isotopic purity of the final product. nih.gov

Table 2: Purification and Isolation Methods

Technique Purpose Reference
Gas Chromatography (GC) Separation of protio- and deutero-forms nih.gov
Crystallization Bulk purification from reaction mixture google.com
High-Pressure Liquid Chromatography (HPLC) High-purity isolation and analysis google.com

Physicochemical and Spectroscopic Characterization of Deuterated this compound

Confirmation of the chemical structure and assessment of isotopic enrichment are accomplished through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the exact position and level of deuterium incorporation. While ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com

Table 3: Spectroscopic Data for this compound Characterization

Technique Information Provided
¹H NMR Confirms absence of protons at deuterated sites; calculates %D incorporation. google.com
²H NMR Directly detects and quantifies deuterium atoms at specific positions. sigmaaldrich.com
¹³C NMR Confirms the carbon skeleton of the molecule. unicamp.br

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight of this compound, confirming the incorporation of four deuterium atoms. The increased mass compared to the unlabeled compound serves as primary evidence of successful deuteration. Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Time-of-Flight (TOF) mass spectrometry are used for this purpose due to their high mass accuracy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed for both quantification and confirmation of identity. google.com By monitoring the specific mass-to-charge (m/z) ratio of the deuterated parent ion and its characteristic fragment ions, analysts can confirm the presence and purity of this compound in a sample. google.comresearchgate.net The isotopic distribution pattern observed in the mass spectrum is compared against the theoretical pattern for a molecule with four deuterium atoms to assess the isotopic enrichment and purity. nih.govfuture4200.com

Infrared and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to probe the vibrational modes of molecules. In the context of isotopically labeled compounds such as this compound, these methods are exceptionally valuable for confirming the incorporation of deuterium and assessing the isotopic purity by analyzing the vibrations of deuterated bonds.

The fundamental principle behind this application lies in the mass-dependent nature of molecular vibrational frequencies. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms forming the bond. When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the reduced mass of the bond (e.g., C-D, N-D) increases significantly. This mass increase leads to a predictable decrease, or red-shift, in the vibrational frequency of the bond compared to its non-deuterated counterpart. unam.mxtanta.edu.eg

The C-H stretching vibrations, typically observed in the 2800–3000 cm⁻¹ region of an IR or Raman spectrum, will shift to approximately 2100–2300 cm⁻¹ for C-D stretching vibrations. acs.orgnih.gov This shift to a lower wavenumber places the C-D vibrational signature in a region of the spectrum that is often "silent"—that is, free from other fundamental vibrational modes of the parent molecule. unam.mxnih.gov This clear spectral window allows for unambiguous detection and analysis of the deuterated bond.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. tanta.edu.eg For this compound, where deuterium is typically incorporated into the isopropyl group, IR analysis would focus on the disappearance or attenuation of C-H stretching and bending peaks and the appearance of new C-D peaks. For instance, the characteristic stretching vibrations of the C-H bonds in the isopropyl moiety would be expected to shift to lower frequencies. The technique is highly effective for confirming the success of the deuteration reaction by identifying the newly formed C-D bonds. unam.mx

Raman Spectroscopy Raman spectroscopy relies on the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the molecule's polarizability. americanpharmaceuticalreview.com It serves as a complementary technique to IR spectroscopy. Raman is particularly sensitive to the symmetric vibrations of non-polar bonds, which may be weak or inactive in IR spectra. The C-D bond provides a strong and distinct Raman signal in the 2070–2300 cm⁻¹ region. acs.orgnih.gov This distinct peak can be used to indicate the metabolic activity of microbes fed deuterated carbon sources and to visualize the uptake of deuterated molecules into cells and tissues. acs.orgnih.gov

The following table summarizes the expected vibrational frequency shifts for key chemical bonds upon deuteration.

Table 1: Comparison of Typical Vibrational Frequencies for Protiated and Deuterated Bonds. Data sourced from multiple spectroscopic studies. unam.mxnih.govs-a-s.org
Bond TypeVibrational ModeTypical Protiated Frequency (cm⁻¹)Typical Deuterated Frequency (cm⁻¹)Approximate Shift Factor (νH / νD)
C-H / C-DStretching~3000~2200~1.36
N-H / N-DStretching~3300~2450~1.35
O-H / O-DStretching~3600~2650~1.36

Applying these principles to this compound, where deuteration is on the isopropyl group, allows for specific spectral assignments. The table below outlines the expected changes in the vibrational spectra.

Table 2: Expected Vibrational Analysis Data for Iproniazid vs. This compound (Isopropyl Deuteration).
Molecular GroupVibrational ModeExpected Frequency in Iproniazid (cm⁻¹)Expected Frequency in this compound (cm⁻¹)Spectroscopic Method
Isopropyl C-H/C-DC-H/C-D Stretch~2870-2960 ijsrst.com~2100-2250 nih.govIR & Raman
Isopropyl CH₃Symmetrical Bending (δsCH₃)~1375 ijsrst.comLower (Shifted)IR
Hydrazide N-HN-H Stretch~3300 osti.gov~3300 (Unchanged)IR
Pyridine Ring C-HC-H Stretch~3050-3100~3050-3100 (Unchanged)IR & Raman

Advanced Analytical Methods for Quantification and Metabolite Identification of Iproniazid D4

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Iproniazid-d4

The development of a robust LC-MS/MS assay for this compound involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. Given that this compound is typically used as an internal standard for the quantification of iproniazid (B1672159), the method is developed to suit both molecules.

Effective chromatographic separation is paramount to distinguish the analyte from endogenous matrix components, thereby minimizing ion suppression or enhancement effects during mass spectrometric detection. Reversed-phase chromatography is commonly employed for the analysis of compounds like iproniazid and its deuterated analogue.

A typical approach involves using a C18 stationary phase, which provides sufficient retention for the moderately polar iproniazid molecule. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous component with an organic solvent, such as acetonitrile (B52724) or methanol, containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. japsonline.comnih.gov Gradient elution is frequently utilized to ensure adequate separation from early-eluting polar interferences and to achieve a shorter run time. nih.gov For instance, a gradient might start with a low percentage of organic phase, which is then ramped up to elute the analyte and any less polar metabolites. japsonline.com

Table 1: Example of Optimized Chromatographic Parameters for this compound Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Stationary Phase (Column) Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Start at 5% B, linear ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL

This table represents a typical set of parameters and may vary based on the specific application and instrumentation.

Tandem mass spectrometry is employed for its high selectivity and sensitivity. The instrument is typically operated in the positive electrospray ionization (ESI) mode, as the basic nitrogen atoms in the pyridine (B92270) and hydrazine (B178648) moieties of iproniazid are readily protonated. cuny.edu

The most common detection mode for quantification is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). sciex.com In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of this compound. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This process ensures high specificity, as only a compound that matches both the precursor and product ion masses will be detected. nih.gov

For Iproniazid (C9H13N3O, MW: 179.22 g/mol ), the precursor ion [M+H]+ would be m/z 180.1. For this compound, assuming deuterium (B1214612) substitution on the isopropyl group (C3H7 -> C3HD6), the molecular weight would be approximately 183.25 g/mol , leading to a precursor ion [M+H]+ of m/z 184.2. The product ions would result from characteristic fragmentation pathways, such as the cleavage of the hydrazine bond.

Table 2: Postulated MRM Transitions for this compound and Iproniazid

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
This compound (Internal Standard) 184.2107.122
Iproniazid (Analyte) 180.1107.120

This table contains postulated values for illustrative purposes. Actual values must be determined empirically during method development.

Method Validation for Quantitative Analysis of this compound in Biological Matrices (excluding human clinical samples)

A comprehensive validation process is required to ensure that the analytical method is reliable and reproducible for its intended purpose, such as quantifying this compound (as an internal standard) and iproniazid in matrices like rat plasma or mouse brain homogenate. nih.govau.dk The validation is typically performed following guidelines from regulatory bodies.

Sample preparation is a critical first step. For plasma samples, protein precipitation is a common and straightforward technique, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. innovareacademics.in For more complex matrices like brain tissue, homogenization is required first, followed by protein precipitation or more rigorous extraction techniques like solid-phase extraction (SPE) to achieve a cleaner sample extract. acs.orgrsc.org

The linearity of the method is assessed by analyzing calibration standards at several concentration levels. nih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration. The relationship should be linear over a specified range, with a correlation coefficient (r²) typically greater than 0.99. nih.gov

The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). acs.org

Table 3: Example of Linearity and Sensitivity Data in Rat Plasma

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 95.5%
Precision (CV%) at LLOQ 8.7%

This table provides example data based on typical requirements for bioanalytical method validation. nih.govacs.org

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day). japsonline.com Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the coefficient of variation (CV%). For the results to be acceptable, the mean accuracy should be within ±15% (±20% for LLOQ) of the nominal values, and the CV% should not exceed 15% (20% for LLOQ). japsonline.com

Table 4: Representative Intra- and Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low 3104.26.1102.57.8
Medium 10098.54.599.85.2
High 800101.73.9103.14.6

This table shows example validation data that meets standard acceptance criteria. japsonline.com

The matrix effect is the alteration of ionization efficiency due to co-eluting components from the biological sample. nih.gov It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. lcms.cz

Extraction recovery is evaluated to determine the efficiency of the sample preparation process. It is calculated by comparing the analyte peak area from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. acs.org

Table 5: Example of Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low 388.597.2
Medium 10091.299.1
High 80090.498.5

This table illustrates typical recovery and matrix effect results for a validated bioanalytical method. acs.org

High-Resolution Mass Spectrometry for Non-Targeted Metabolite Profiling of this compound

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for non-targeted metabolite profiling, offering the capability to detect and identify a wide array of potential metabolites without pre-selecting specific target molecules. In the context of this compound, which is a deuterated analog of the antidepressant Iproniazid, HRMS enables a comprehensive investigation of its metabolic fate. Iproniazid itself is known to be metabolized into reactive intermediates. nih.gov Non-targeted approaches using HRMS are particularly valuable for identifying unexpected or novel metabolites that would be missed by traditional targeted methods.

The core principle of non-targeted metabolomics is to capture a comprehensive snapshot of all detectable metabolites in a biological sample. When applied to drug metabolism studies, this involves comparing samples incubated with the drug (e.g., this compound in liver microsomes) against control samples. nih.govnih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide high mass accuracy and resolution, allowing for the determination of elemental compositions for detected ions and distinguishing between metabolites with very similar masses. researchgate.net This high level of precision is crucial for reducing ambiguity in metabolite identification. Studies have shown that combining HRMS with multivariate statistical analysis can be a more efficient tool for drug metabolite identification than conventional approaches. nih.govnih.gov

Research findings from analogous drug metabolism studies demonstrate the utility of this approach. For instance, in studies of other compounds, HRMS coupled with statistical analysis successfully identified numerous metabolites, including those resulting from hydroxylation, N-oxidation, and N-dealkylation, some of which were not found using conventional methods. nih.gov This highlights the potential of HRMS to provide a more complete picture of the biotransformation of this compound.

The success of a non-targeted metabolite profiling study heavily relies on the data acquisition strategy used during the HRMS analysis. The goal is to maximize the detection of metabolites across a wide range of concentrations while capturing high-quality fragmentation data for structural elucidation. The two predominant strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

Data-Dependent Acquisition (DDA) operates by first performing a full scan (MS1) to detect all ions present at a given time. The instrument's software then selects the most intense ions (e.g., top 5 or top 10) from the MS1 scan and subjects them to fragmentation (MS/MS or MS2) to obtain structural information. nih.gov While DDA is effective for identifying high-abundance metabolites, it can suffer from undersampling, as low-abundance precursor ions may not be selected for fragmentation, especially in complex biological matrices. nih.gov

Data-Independent Acquisition (DIA) offers a more comprehensive alternative. In a DIA workflow, the instrument systematically fragments all ions within specified mass-to-charge (m/z) windows, regardless of their intensity. nih.gov This approach ensures that MS/MS data is acquired for nearly all precursor ions, providing a more complete dataset that is particularly advantageous for detecting low-abundance metabolites. nih.govnih.gov However, the resulting spectra are highly complex and require sophisticated software tools for deconvolution. nih.gov A specialized DIA strategy, known as targeted data-independent acquisition and mining (TDIAM), has been proposed to enhance sensitivity and selectivity for trace drug metabolites by using a targeted mass range for ion selection. nih.gov

The choice of acquisition strategy impacts the depth and quality of the resulting data. For a thorough non-targeted analysis of this compound metabolites, a DIA approach would likely yield a more comprehensive dataset, increasing the probability of detecting and identifying a wider range of metabolic products.

StrategyDescriptionAdvantagesDisadvantages
Data-Dependent Acquisition (DDA) A full MS1 scan is followed by MS/MS scans of the most intense precursor ions.Generates cleaner, more easily interpretable MS/MS spectra.Biased towards high-abundance ions; low-abundance metabolites may be missed.
Data-Independent Acquisition (DIA) Systematically fragments all ions within predefined m/z windows.Provides comprehensive MS/MS data for nearly all ions, improving detection of low-abundance species. nih.govnih.govProduces complex, convoluted spectra requiring advanced software for data processing. nih.gov
Full Scan MS Acquires only MS1 data without fragmentation.Good for quantification and profiling of known compounds.Lacks fragmentation data necessary for structural elucidation of unknown metabolites.

The large and complex datasets generated by HRMS, particularly with DIA strategies, necessitate the use of advanced bioinformatic tools for data processing, feature detection, and metabolite identification. These tools are essential for extracting meaningful biological information from the raw data.

The initial step in data processing involves peak picking, retention time alignment, and feature detection, which can be performed by software such as MS-DIAL . nih.gov This software can process both DDA and DIA data to extract and align features based on their accurate mass and retention time. nih.gov

For DIA data, deconvolution is a critical step to link fragment ions back to their correct precursor ion. Skyline is a widely used software for this purpose, capable of untargeted and targeted extraction of multiple precursor/fragment ion transitions, which allows for better analysis and quantification. nih.gov

Once a list of potential metabolite features is generated, statistical analysis is often employed to distinguish true metabolites from background noise and endogenous molecules. Multivariate analysis methods like Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) are used to compare data from the drug-treated group and the control group. nih.govnih.gov These analyses help to identify the features that are most significant in differentiating the two groups, thereby pinpointing potential drug metabolites. nih.gov

The final step is the structural elucidation of these identified metabolites. This is achieved by interpreting the fragmentation patterns in the MS/MS spectra, determining the elemental formula from the accurate mass, and comparing the data against spectral libraries and databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the National Institute of Standards and Technology (NIST) library. wrc.org.za The mass shift from the parent drug, this compound, combined with the fragmentation data, allows for the proposal of putative metabolite structures.

Tool/MethodFunctionApplication in this compound Metabolite Profiling
MS-DIAL Feature detection, peak alignment, and annotation from HRMS data. nih.govInitial processing of raw LC-MS data to create a list of all potential metabolite features.
Skyline Deconvolution of DIA data; targeted and untargeted extraction of ion transitions. nih.govAssembling complete MS/MS spectra for precursor ions from complex DIA data to aid identification.
PCA / OPLS-DA Multivariate statistical analysis to identify significant differences between sample groups. nih.govnih.govPinpointing features unique to or significantly increased in samples treated with this compound compared to controls.
Spectral Databases (e.g., NIST, KEGG) Libraries of known compounds and their mass spectra for comparison. wrc.org.zaMatching experimental MS/MS spectra of potential metabolites to known compounds for confident identification.

In Vitro and Ex Vivo Metabolic Pathway Elucidation of Iproniazid D4

Enzymatic Biotransformation Studies Using Subcellular Fractions and Recombinant Enzymes

Investigations utilizing subcellular fractions, such as liver microsomes, and purified recombinant enzymes have been crucial for identifying the specific enzymes responsible for the metabolism of iproniazid (B1672159). These studies allow for a mechanistic understanding of the metabolic reactions in a controlled environment.

Iproniazid is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). wikipedia.orgmdpi.com Its inhibitory action is a key aspect of its biological activity and is also a component of its metabolic profile. The interaction is complex, involving both the parent drug and its metabolites.

Mechanism of Inhibition : Iproniazid and its metabolite, isopropylhydrazine, react with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of MAO enzymes. wikipedia.org The process is a progressive, first-order reaction that, in the presence of oxygen, results in irreversible inhibition through the dehydrogenation of the hydrazine (B178648) moiety. wikipedia.org This inhibition cannot be reversed by the addition of substrate. wikipedia.org

Enzyme Specificity : As a non-selective inhibitor, iproniazid affects both MAO isoforms, which are responsible for the oxidative deamination of various endogenous and exogenous amines. frontiersin.orgtaylorandfrancis.com MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B acts on substrates like phenylethylamine. mdpi.com Iproniazid's inhibition of these enzymes leads to an accumulation of monoamine neurotransmitters. frontiersin.orgcore.ac.uk

Metabolic Role : Beyond its role as an inhibitor, MAO itself is implicated in the metabolism of other compounds, and iproniazid's inhibition of this enzyme can alter these pathways. For instance, in studies on 3-Iodothyronamine (B1242423) (T1AM), iproniazid was shown to inhibit its deamination, highlighting its broad activity as an amine oxidase inhibitor. oup.com

Feature of MAO-Mediated InteractionDescriptionReference
Target Enzymes Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B) wikipedia.orgmdpi.com
Nature of Inhibition Non-selective, Irreversible, Competitive wikipedia.org
Mechanism Dehydrogenation at the enzyme's active site, reacting with the FAD cofactor wikipedia.org
Active Molecules Iproniazid and its metabolite, Isopropylhydrazine wikipedia.org

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver endoplasmic reticulum, plays a central role in the oxidative metabolism of iproniazid. wikipedia.orgnih.gov This pathway is particularly significant as it leads to the formation of reactive metabolites.

Initial biotransformation involves the hydrolysis of iproniazid to isopropylhydrazine. wikipedia.orgnih.gov This metabolite is then a substrate for CYP enzymes. wikipedia.org The oxidation of isopropylhydrazine by the P450 system generates a highly reactive isopropyl radical. wikipedia.orgnih.gov The formation of this radical has been confirmed by the detection of propane (B168953) gas as a metabolic byproduct in vitro. wikipedia.org

While the specific CYP isoforms responsible for iproniazid metabolism have not been definitively identified, the system's involvement is well-established through enzyme induction and inhibition studies in rat liver microsomes. nih.govtmc.edu

ModulatorEffect on CYP EnzymesImpact on Iproniazid MetabolismReference
Phenobarbital InducerPotentiates metabolism and necrosis wikipedia.orgnih.gov
Piperonyl butoxide InhibitorPrevents necrosis by decreasing metabolism wikipedia.orgnih.gov
Cobalt chloride InhibitorPrevents necrosis by decreasing metabolism wikipedia.orgnih.gov

Studies in a mouse hepatic cell line further confirmed that iproniazid is metabolized by the P-450 system. nih.gov

Besides MAO and CYP enzymes, other Phase I and Phase II metabolic enzymes contribute to the biotransformation and clearance of iproniazid and its metabolites.

Phase I (Hydrolysis) : The initial and critical step in iproniazid's metabolism is hydrolysis, which cleaves the molecule into isopropylhydrazine and isonicotinic acid. wikipedia.orgnih.gov This reaction is catalyzed by hydrolase enzymes, specifically amidases. Studies have shown that inhibiting these enzymes prevents the subsequent metabolic activation and associated toxicity. nih.gov

Phase II (Conjugation) : Following Phase I reactions, the metabolites of iproniazid can undergo Phase II conjugation to increase their water solubility and facilitate excretion. Known pathways include:

N-acetylation : Isopropylhydrazine and the related compound isoniazid (B1672263) can be acetylated, forming 1-acetyl-2-isopropylhydrazine and acetylisoniazid, respectively. These have been identified as urinary metabolites in rats. nih.gov

Glycine (B1666218) Conjugation : The metabolite isonicotinic acid can be conjugated with the amino acid glycine to form isonicotinoyl glycine. nih.gov

Glutathione Conjugation : In vitro evidence suggests that iproniazid or isopropylhydrazine can be conjugated with glutathione, which can decrease the extent of MAO inhibition. wikipedia.org

Metabolic Profiling in Cell-Based Models (e.g., Hepatocytes, Cell Lines)

The use of intact cell models, such as primary hepatocytes and cultured cell lines, provides a more integrated view of metabolic pathways, reflecting the interplay between various enzymes and cellular compartments.

Metabolic profiling studies, primarily using rat liver preparations and analyzing urinary excretion products, have identified several key metabolites of iproniazid. nih.gov These findings provide a qualitative and semi-quantitative picture of its biotransformation. The deuterated nature of Iproniazid-d4 is specifically designed to facilitate precise quantification of these metabolites using mass spectrometry. psu.edu

AnalyteMetabolic PathwayKey Enzymes/ReactionsResulting Metabolite(s)Reference
This compound HydrolysisAmidase / HydrolaseIsopropylhydrazine-d4, Isonicotinic acid wikipedia.orgnih.gov
This compound N-OxidationUnknownIproniazid-1-oxide-d4 nih.gov
Isopropylhydrazine-d4 OxidationCytochrome P450Isopropyl radical-d4, Propane-d4, Acetone (B3395972) wikipedia.orgnih.gov
Isopropylhydrazine-d4 N-AcetylationN-acetyltransferase1-acetyl-2-isopropylhydrazine-d4 nih.gov
Isonicotinic acid Glycine ConjugationGlycine N-acyltransferaseIsonicotinoyl glycine nih.gov

Data on the metabolism of iproniazid has been generated from different non-human species and cell systems, revealing some potential species-related variations. The majority of detailed mechanistic work has been conducted using rat models. wikipedia.orgnih.gov

A comparative study using a human promyelocytic leukemia cell line (HL-60) and a mouse hepatic cell line provided insights into differential enzyme activity. nih.gov In the mouse hepatic cells, iproniazid metabolism was attributed to the CYP450 system. nih.gov In the human HL-60 cells, which possess both peroxidase and CYP enzymes, metabolism was still predominantly mediated by the CYP450 system. nih.gov

While direct comparative quantitative data across species is limited, the primary pathways of hydrolysis followed by CYP-mediated oxidation appear to be conserved, at least between rats and mice. nih.govnih.gov The relevance of these findings to human metabolism remains an area for further investigation, as the role of reactive metabolites in human toxicity is not fully elucidated. tmc.edu

Species/Cell ModelPrimary Metabolic SystemKey FindingsReference
Rat (Liver Microsomes) CYP450, Amidases, Conjugating enzymesHydrolysis to isopropylhydrazine, which is oxidized by CYPs to a reactive radical. Formation of multiple Phase II conjugates. nih.gov
Mouse (Hepatic Cell Line) Cytochrome P450Iproniazid is metabolized by the P-450 system to form isopropyl radicals. nih.gov
Human (HL-60 Cell Line) Cytochrome P-450 (predominantly)Iproniazid is metabolized mostly by the P-450 system, despite the presence of peroxidases. nih.gov

Kinetic Isotope Effects (KIE) in this compound Biotransformation

The substitution of hydrogen with deuterium (B1214612) to create this compound can markedly change its rate of metabolism. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to be broken. If this bond cleavage is part of the rate-determining step of a metabolic reaction, the reaction will proceed more slowly. nih.gov

Comparative studies on the metabolism of iproniazid and its deuterated analog, this compound, reveal a significant kinetic isotope effect. In vitro experiments utilizing liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes responsible for drug metabolism, have shown that this compound is metabolized at a slower rate than iproniazid. wikipedia.orgnih.gov

The differential metabolic rates can be quantified by measuring parameters such as the rate of disappearance of the parent drug or the formation rate of a particular metabolite. The kinetic isotope effect is often expressed as the ratio of the metabolic rates of the non-deuterated versus the deuterated compound. For example, studies on other deuterated compounds have demonstrated that a lower clearance rate for the deuterated analog is indicative of a significant KIE. psu.edu

Table 1: Illustrative Comparative Metabolic Parameters of Iproniazid and this compound

CompoundApparent Michaelis Constant (Km)Maximum Rate of Metabolism (Vmax)Interpretation
IproniazidSimilar to this compoundHigher than this compoundFaster rate of metabolism.
This compoundSimilar to IproniazidLower than this compoundSlower rate of metabolism due to the kinetic isotope effect.

This table presents a conceptual representation based on typical KIE studies. Actual values would be determined experimentally.

A significant KIE, generally considered to be a value greater than 2, strongly indicates that the cleavage of the C-H bond (or C-D bond for the deuterated analog) is the rate-limiting step in the metabolic pathway. nih.govpsu.edu The primary metabolic route for iproniazid involves oxidative metabolism by CYP450 enzymes. wikipedia.orgnih.gov One key pathway is the hydrolysis of the amide bond to produce isopropylhydrazine and isonicotinic acid. nih.govresearchgate.net The isopropylhydrazine metabolite is then further oxidized by CYP450. wikipedia.orgnih.gov

By deuterating the isopropyl group, as in this compound, the rate of oxidation at this position is reduced. This demonstrates that the cleavage of a C-H bond on the isopropyl moiety is a crucial, rate-determining step in the metabolic activation of iproniazid's metabolite, isopropylhydrazine. nih.govnih.gov This observation is critical for understanding the bioactivation pathway that can lead to the formation of reactive intermediates. nih.govresearchgate.net The use of deuterium substitution has been successfully employed in other drugs to slow metabolism and investigate metabolic pathways. researchgate.net

Metabolite Identification and Structural Characterization using Advanced Analytical Techniques

The elucidation of this compound's metabolic fate requires the identification and structural characterization of its metabolites. nih.gov A combination of a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a detection and characterization technique like mass spectrometry (MS) is the standard approach. researchgate.netjfda-online.com

Following the incubation of this compound with a metabolically active system such as liver microsomes, the resulting mixture is analyzed. nih.govnih.gov The metabolites of this compound are anticipated to be analogous to those of iproniazid, but they will retain the deuterium label unless the metabolic transformation occurs at the site of deuteration. The main metabolites of iproniazid include isopropylhydrazine, isonicotinic acid, and acetone. nih.govannualreviews.org The formation of propane and propylene (B89431) has also been observed during the microsomal metabolism of iproniazid and isopropylhydrazine. nih.gov

For definitive identification, advanced analytical methods such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable. researchgate.net HRMS provides precise mass measurements, enabling the determination of the elemental composition of metabolites. MS/MS analysis involves fragmenting the metabolite ions to produce a characteristic pattern that reveals detailed structural information, confirming the site of metabolic modification and the retention of the deuterium atoms. researchgate.netresearchgate.net

Table 2: Key Metabolites of Iproniazid and their Expected Deuterated Analogs

Iproniazid MetaboliteChemical Formula (Iproniazid Metabolite)Expected Deuterated Analog from this compoundAnalytical Techniques for Identification
IsopropylhydrazineC₃H₈N₂Isopropylhydrazine-d4GC-MS, LC-MS/MS nih.govnih.gov
Isonicotinic AcidC₆H₅NO₂Isonicotinic Acid (deuterium is lost if on the isopropyl group)HPLC, LC-MS nih.govannualreviews.org
AcetoneC₃H₆OAcetone-d4GC-MS nih.govannualreviews.org
PropaneC₃H₈Propane-d4GC-MS nih.gov

This table is based on the known metabolic pathways of iproniazid. nih.govnih.govannualreviews.org

The use of this compound simplifies the tracking of the isopropyl group through various metabolic transformations, as the deuterium label acts as a distinct isotopic signature. nih.govresearchgate.net This aids in distinguishing drug-derived metabolites from endogenous molecules, thus enabling a more complete mapping of the biotransformation pathways. researchgate.net

Mechanistic Biochemical and Pharmacological Investigations of Iproniazid D4

Elucidation of Monoamine Oxidase (MAO) Inhibition Kinetics and Dynamics

The core mechanism of iproniazid (B1672159), and by extension Iproniazid-d4, involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading key monoamine neurotransmitters like serotonin (B10506) and norepinephrine. patsnap.com Iproniazid is non-selective, meaning it inhibits both major isoforms of the enzyme, MAO-A and MAO-B. patsnap.compsychiatrictimes.com

Iproniazid functions as a "suicide" inhibitor, meaning it binds irreversibly to the MAO active site. nih.gov The process is not direct; iproniazid itself is a prodrug that is converted to its active metabolite, isopropylhydrazine. wikipedia.org This metabolite then reacts within the active site of both MAO-A and MAO-B. wikipedia.org The reaction is a progressive, oxygen-dependent process involving the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity. wikipedia.org The inhibitor covalently binds to the FAD moiety, forming a stable enzyme-inhibitor complex that permanently deactivates the enzyme. psychiatrictimes.comnih.gov

The introduction of deuterium (B1214612) in this compound, typically on the isopropyl group, significantly influences this process through the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.org Since the cleavage of this bond is a critical, rate-limiting step in the oxidation of the inhibitor by MAO, its replacement with a C-D bond slows down the rate of the inactivation reaction. nih.gov While specific kinetic values for this compound are not extensively documented in publicly available literature, studies on other deuterated MAOIs have demonstrated this principle, showing a reduced rate of irreversible binding.

For irreversible inhibitors like iproniazid, the concept of a dissociation constant is not applicable in the traditional sense. Once the covalent enzyme-inhibitor complex is formed, it does not dissociate, and enzyme activity is only restored through the synthesis of new enzyme molecules by the cell, a process that can take up to two weeks. psychiatrictimes.comlibretexts.orgpathwayz.org The inhibition is time-dependent and cannot be reversed by increasing the concentration of the enzyme's natural substrate. wikipedia.orglibretexts.org

The primary effect of deuteration in this compound is on the rate of formation of this irreversible complex. The kinetic isotope effect is expected to decrease the rate of inactivation (k_inact) compared to the non-deuterated iproniazid. This means that while both compounds lead to irreversible inhibition, this compound will inactivate the MAO enzyme more slowly.

Table 1: Conceptual Kinetic Comparison of Iproniazid and this compound

ParameterIproniazidThis compound (Expected)Description
Inhibition TypeIrreversible, Non-selectiveIrreversible, Non-selectiveBinds covalently to and deactivates both MAO-A and MAO-B. wikipedia.orgpsychiatrictimes.com
BindingCovalent bond to FAD cofactorCovalent bond to FAD cofactorForms a stable adduct with the enzyme's cofactor. nih.gov
Rate of Inactivation (k_inact)k_Hk_D (k_D < k_H)The rate of covalent bond formation is slower for the deuterated compound due to the kinetic isotope effect. wikipedia.org
ReversibilityNoNoThe enzyme-inhibitor complex does not dissociate. wikipedia.orgpsychiatrictimes.com

Structure-Activity Relationship (SAR) Studies Focusing on Deuterium's Influence on Target Interaction

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. researchgate.net For this compound, the focus is on the specific impact of isotopic substitution.

Deuteration is a subtle modification that does not alter a molecule's size, shape, or electronic properties in a significant way. wikipedia.org Therefore, the initial, reversible binding of this compound to the MAO active site, which is governed by these physical properties, is not expected to differ from that of iproniazid. wikipedia.org This initial binding step determines the inhibitor's affinity (K_i) and its selectivity for MAO-A versus MAO-B. nih.gov

Since iproniazid is a non-selective inhibitor, this compound is also expected to be non-selective, binding with similar affinity to both enzyme isoforms. scirp.org The key difference imparted by deuteration is not in if or how strongly it binds initially, but in the rate at which it proceeds to chemically inactivate the enzyme after binding. nih.govwikipedia.org

The three-dimensional structures of MAO-A and MAO-B reveal distinct active site cavities that account for their differing substrate and inhibitor selectivities. nih.gov The active site of MAO-B features a bipartite hydrophobic cavity, with the residue Ile-199 acting as a "gate" that controls access. nih.gov In MAO-A, the corresponding residue is a bulkier phenylalanine (Phe-208), resulting in a different cavity shape. nih.gov

As an inhibitor, iproniazid must fit within these active sites to interact with the FAD cofactor. nih.gov Because this compound is structurally and sterically identical to iproniazid, its conformation and orientation within the active sites of MAO-A and MAO-B would be the same. The isotopic labeling does not change how the molecule docks into the enzyme's binding pocket prior to the irreversible chemical reaction. Computational modeling and molecular dynamic studies would predict identical binding modes for both iproniazid and this compound in the initial enzyme-inhibitor complex. core.ac.uk

Table 2: Comparative Structural and Affinity Properties

PropertyIproniazidThis compoundRationale
Molecular ShapeIdenticalIdenticalDeuterium substitution does not significantly alter molecular size or geometry. wikipedia.org
Binding Affinity (K_i)BaselineExpected to be the same as IproniazidInitial non-covalent binding affinity is determined by shape and electronic properties, which are unchanged. wikipedia.org
MAO-A/MAO-B SelectivityNon-selectiveExpected to be Non-selectiveSelectivity is based on the initial binding affinity for each isoform's unique active site. nih.gov
Active Site ConformationIdenticalIdenticalThe molecule is predicted to adopt the same orientation within the MAO active site. core.ac.uk

Cellular Uptake and Intracellular Distribution Studies (in vitro models)

MAO enzymes are located on the outer membrane of mitochondria. nih.gov For an inhibitor like this compound to be effective, it must first cross the cell membrane and then distribute within the cytoplasm to reach its mitochondrial target. While specific in vitro studies detailing the cellular uptake and intracellular trafficking of this compound are not readily found in the surveyed literature, its use in various cellular and in vivo models implies that it is cell-permeable. oup.comfrontiersin.org

Studies using H9c2 rat cardiomyoblasts have demonstrated significant Na+-dependent uptake of other amine compounds, with intracellular concentrations exceeding extracellular levels by more than 20-fold at steady state. oup.com Furthermore, the use of iproniazid as a general amine oxidase inhibitor in cell culture experiments confirms its ability to enter cells and inhibit intracellular enzymes. oup.com The physical properties governing passive diffusion across cell membranes are not expected to be significantly altered by deuteration, suggesting that the cellular uptake mechanisms for this compound would be similar to those of its non-deuterated parent compound.

Investigation of Molecular Interactions with Other Biological Targets (mechanistic, non-clinical)

While the primary pharmacological action of this compound, much like its non-deuterated counterpart iproniazid, is the inhibition of monoamine oxidase (MAO) enzymes, non-clinical mechanistic studies have explored its interactions with other biological targets. It is important to note that specific research on the off-target interactions of the deuterated form, this compound, is not extensively available in published literature. Therefore, the following information is based on studies of iproniazid, with the scientific expectation that the fundamental molecular interactions, aside from metabolic stability, will be comparable for this compound. The substitution of hydrogen with deuterium is not expected to alter the molecule's affinity for its biological targets. zeochem.com

One of the notable off-target interactions of iproniazid is with semicarbazide-sensitive amine oxidase (SSAO) , also known as primary amine oxidase. oup.comistanbul.edu.tr Iproniazid has been identified as a non-specific amine oxidase inhibitor, affecting not only MAO but also SSAO. oup.comescholarship.org In studies investigating the metabolism of 3-iodothyronamine (B1242423) (T1AM), iproniazid was shown to inhibit its deamination, a process in which both MAO and SSAO are implicated. oup.comgenome.jp This suggests that this compound likely interacts with and inhibits SSAO activity. SSAO enzymes are involved in the metabolism of various primary amines, and their inhibition can lead to a range of physiological effects. istanbul.edu.triupac.org

The table below summarizes the known non-clinical, off-target molecular interactions of the parent compound, iproniazid, which are presumed to be relevant for this compound.

Target EnzymeType of InteractionInvestigated ContextPotential Mechanistic Consequence
Semicarbazide-Sensitive Amine Oxidase (SSAO)InhibitionMetabolism of 3-iodothyronamine (T1AM)Altered metabolism of endogenous and exogenous primary amines.
Cytochrome P450 (CYP450) SystemSubstrate/InhibitorMetabolism of iproniazidFormation of metabolites, potential for drug-drug interactions.

It is crucial to underscore that while these interactions are established for iproniazid, dedicated mechanistic studies on this compound are required for definitive confirmation and to understand any subtle differences that may arise from the deuteration.

Applications of Iproniazid D4 As a Research Probe and Analytical Standard

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and precise measurement of an analyte in a complex biological matrix like blood, plasma, or tissue. aptochem.comtexilajournal.com Deuterated compounds, such as Iproniazid-d4, are considered the gold standard for internal standards because they closely mimic the behavior of the analyte during sample preparation and analysis. aptochem.comscioninstruments.com

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of quantitative assays. clearsynth.comtexilajournal.com During sample extraction, chromatographic separation, and ionization in the mass spectrometer, both the analyte (iproniazid) and the internal standard (this compound) are subjected to the same experimental conditions and potential variations. scioninstruments.com By comparing the detector response of the analyte to that of the known concentration of the internal standard, researchers can correct for variability, leading to more reliable and reproducible results. lcms.cz This is crucial when dealing with the inherent complexity and variability of biological samples. texilajournal.com

A representative example of how this compound might be used in a calibration curve for a bioanalytical method is presented below. The data is hypothetical and for illustrative purposes.

Analyte Concentration (ng/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
1.05,230101,5000.0515
5.026,100102,1000.2556
10.051,900101,2000.5128
50.0258,000100,8002.5595
100.0515,000101,0005.0990
250.01,280,000100,50012.7363
500.02,550,000100,20025.4491

Sample preparation for bioanalysis often involves multiple steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, each of which can introduce variability and potential loss of the analyte. texilajournal.comwa.gov Because this compound behaves almost identically to iproniazid (B1672159) during these procedures, any loss of the analyte will be mirrored by a proportional loss of the internal standard. aptochem.com This allows for accurate quantification despite sample preparation inconsistencies.

Furthermore, in electrospray ionization mass spectrometry (ESI-MS), the presence of other compounds in the biological matrix can either suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Since the deuterated internal standard co-elutes with the analyte from the liquid chromatography column and experiences the same matrix effects, the ratio of their signals remains constant, thereby correcting for these interferences. clearsynth.comtexilajournal.com

Utility in Mechanistic Pharmacokinetic Modeling (Theoretical and In Vitro/Ex Vivo Contexts)

Pharmacokinetic (PK) modeling aims to describe the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. nih.govresearchgate.net this compound can be a valuable tool in these studies, particularly in preclinical and in vitro settings.

By administering a known amount of this compound and measuring its concentration over time in a controlled system, such as in isolated liver microsomes or in animal models, researchers can estimate key pharmacokinetic parameters. nih.govresearchgate.net Clearance (the rate at which a drug is removed from the body) and the volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma) can be calculated from the concentration-time data. The use of the deuterated form ensures that the measurements are specific and not confounded by the presence of other substances.

The following table provides hypothetical pharmacokinetic parameters that could be derived from a study using this compound.

ParameterValueUnit
Clearance (CL)0.5L/hr/kg
Volume of Distribution (Vd)2.5L/kg
Elimination Half-life (t1/2)3.47hours
Area Under the Curve (AUC)200ng*hr/mL

The data obtained from studies with this compound can be used to develop and refine physiologically based pharmacokinetic (PBPK) models. nih.gov These computational models simulate the movement and fate of a drug within different organs and tissues. By using the precise data generated with the aid of a deuterated standard, these simulations can more accurately predict how the drug will behave in a living organism, aiding in the design of future studies. nih.gov

Application in In Vitro Drug-Drug Interaction Studies (Enzyme Inhibition/Induction Potential)

Iproniazid itself is a known monoamine oxidase (MAO) inhibitor. wikipedia.org Drug-drug interaction studies are crucial to assess the potential for one drug to alter the metabolism of another, often through the inhibition or induction of metabolic enzymes like the cytochrome P450 (CYP) family. mdpi.com

In this context, this compound can be used as a probe substrate for these enzymes. By incubating this compound with liver microsomes or recombinant enzymes in the presence and absence of a potential interacting drug, researchers can measure the rate of its metabolism. A change in the rate of metabolism of this compound indicates that the co-administered drug has an inhibitory or inductive effect on the enzymes responsible for its breakdown. The use of a deuterated substrate allows for highly sensitive and specific quantification of the metabolic products by LC-MS. researchgate.net

This table illustrates hypothetical results from an in vitro enzyme inhibition study using this compound as a probe substrate.

Inhibitor CompoundConcentration (µM)This compound Metabolism (% of Control)IC50 (µM)
Ketoconazole0.185.21.2
1.052.1
10.015.8
Verapamil1.092.5> 50
10.078.3
50.065.1

Contribution to Understanding Biochemical Pathways and Metabolic Tracing

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and toxicology research. researchgate.net By replacing four hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), this compound becomes a powerful tool for elucidating complex biological processes. This isotopic signature allows researchers to differentiate the administered drug and its subsequent metabolites from endogenous molecules, providing clear insights into its metabolic fate and its interactions with biochemical pathways. researchgate.netvulcanchem.com

This compound is particularly valuable in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In mass spectrometry, the deuterium atoms increase the mass of the molecule by four atomic mass units. This mass shift enables its use as an ideal internal standard in quantitative bioanalysis, as it co-elutes with the non-labeled drug but is detected at a different mass-to-charge ratio (m/z), correcting for variations during sample preparation and analysis. wuxiapptec.comnih.gov

Research into the metabolism of Iproniazid has identified several key pathways. The primary route involves hydrolysis, breaking the molecule into isopropylhydrazine and isonicotinic acid. wikipedia.org Isopropylhydrazine, a major metabolite, is further metabolized by microsomal cytochrome P450 (CYP450) enzymes. wikipedia.orgnih.gov This oxidative process is believed to generate reactive species, such as the isopropyl radical, which can covalently bind to liver macromolecules, a mechanism linked to hepatotoxicity. wikipedia.orgnih.gov

Studies using isotopically labeled Iproniazid (including deuterium, tritium, and carbon-14) have been instrumental in confirming these pathways. nih.gov For instance, experiments with rat liver microsomes and specifically labeled isopropylhydrazine confirmed that it is the metabolite oxidized by a CYP450 enzyme that leads to the alkylation of tissue macromolecules. nih.gov The use of this compound allows for precise tracing of the isopropyl moiety, helping to identify metabolites like propane (B168953) and acetone (B3395972) that are expired by test subjects. nih.gov

Furthermore, Iproniazid is known as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). patsnap.comchemsrc.com The inhibition of MAO leads to increased levels of these neurotransmitters in the brain. patsnap.com Deuterium labeling in this compound can be used to investigate the kinetic isotope effect (KIE) of its interaction with MAO. The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is a rate-determining step in the enzyme inhibition process, a slower reaction rate will be observed with the deuterated compound. nih.gov This provides mechanistic details about the enzymatic reaction at the molecular level.

The table below summarizes the key metabolic transformations of Iproniazid and the role of this compound in their investigation.

Table 1: Metabolic Pathways of Iproniazid and the Role of this compound

Parent CompoundKey Metabolite(s)Metabolic PathwayKey EnzymesRole of this compound in Research
IproniazidIsopropylhydrazine, Isonicotinic AcidHydrolysisEsterases, AmidasesActs as a stable isotope-labeled internal standard for accurate quantification of the parent drug and its metabolites via LC-MS/MS. researchgate.netwuxiapptec.com
IsopropylhydrazinePropane, Acetone, Isopropyl radicalOxidationCytochrome P450 (CYP450)Traces the fate of the isopropyl group, confirming the formation of volatile metabolites and reactive intermediates responsible for macromolecular binding. wikipedia.orgnih.gov
IproniazidN/A (Active Drug)Enzyme InhibitionMonoamine Oxidase (MAO-A & MAO-B)Used to study the kinetic isotope effect (KIE) to elucidate the mechanism of irreversible MAO inhibition. patsnap.comnih.gov

Future Research Directions and Emerging Methodologies for Deuterated Pharmaceutical Compounds

Advanced Deuteration Strategies for Fine-Tuning Metabolic Profiles

The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes, such as the Cytochrome P450 (CYP450) family. wikipedia.org This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile.

For a compound like iproniazid (B1672159), which is metabolized via hydrolysis into isopropylhydrazine and isonicotinic acid, site-specific deuteration could be a powerful strategy. wikipedia.org The isopropylhydrazine metabolite, in particular, has been associated with toxicity. Advanced deuteration strategies would focus on placing deuterium (B1214612) atoms at the specific molecular sites targeted by metabolic enzymes. For instance, deuterating the isopropyl group of iproniazid could retard its cleavage from the parent molecule, thereby reducing the rate of formation of the reactive isopropylhydrazine.

Integration of Iproniazid-d4 Studies with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

This compound is an invaluable tool in systems biology, particularly in quantitative mass spectrometry-based proteomics and metabolomics. In these fields, stable isotope-labeled compounds are widely used as internal standards to ensure analytical accuracy and precision. google.compsu.edu

When studying the effects of iproniazid, researchers can add a known quantity of this compound to biological samples (e.g., plasma, tissue homogenates) before analysis. pharmaffiliates.com Because this compound is chemically identical to iproniazid, it behaves similarly during sample extraction and ionization. However, its higher mass (183.24 g/mol for the d4 version vs. 179.22 g/mol for the parent compound) allows a mass spectrometer to distinguish it from the non-deuterated drug. pharmaffiliates.comnih.govglpbio.com By comparing the signal of the analyte to the signal of the known standard, precise quantification is possible, correcting for any sample loss during preparation.

This approach is critical for studies investigating the complex downstream effects of MAO inhibition. For example, research has explored the link between dopamine (B1211576) D4 receptor activation and methylation-related metabolic pathways, where iproniazid was used as a pharmacological tool. researchgate.netdntb.gov.ua To accurately quantify the concentration of the drug and its metabolic products alongside endogenous metabolites like S-adenosylmethionine (SAM) in such an experiment, the use of this compound as an internal standard would be essential for generating reliable quantitative data.

Development of Novel In Vitro/Ex Vivo Models for Complex Mechanistic Investigations

To understand the nuanced effects of deuteration on drug metabolism, researchers are turning to sophisticated in vitro and ex vivo models. These systems provide a controlled environment to dissect complex biological processes away from the systemic variables of a whole organism.

Models relevant for studying this compound include:

Cell-based assays: Using cell lines like H9c2 rat cardiomyoblasts, researchers can investigate cellular uptake and metabolism. oup.com Studies have used such cells to explore the metabolism of compounds by amine oxidases, using iproniazid as a nonspecific inhibitor. oup.com These models would be ideal for directly comparing the metabolic rate and metabolite profile of this compound versus iproniazid.

Ex vivo perfused organs: The isolated perfused rat heart is another model that has been used in research involving iproniazid. oup.com This system allows for the study of tissue-level metabolism and distribution in a functioning organ. By perfusing the heart with a solution containing this compound, scientists could analyze the effluent and tissue to map its metabolic fate without interference from other organs like the liver.

These models enable detailed mechanistic investigations, such as determining the specific enzymes responsible for metabolizing the deuterated compound and quantifying the magnitude of the kinetic isotope effect in a biologically relevant system.

Computational Chemistry and Molecular Dynamics Simulations of Deuterium-Containing Molecules

Computational chemistry and molecular dynamics (MD) simulations are emerging as powerful predictive tools in deuterated drug research. These methods can model the subtle changes that deuterium substitution imparts on a molecule's properties and its interactions with biological targets.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can calculate the vibrational frequencies of C-H versus C-D bonds. This allows for the theoretical prediction of the kinetic isotope effect on a specific reaction, such as the enzymatic oxidation of iproniazid by a CYP450 enzyme. By modeling the reaction's transition state, chemists can estimate how much slower the deuterated compound will react compared to its hydrogenated counterpart.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within the active site of the monoamine oxidase (MAO) enzyme. These simulations can reveal whether the increased mass of deuterium atoms alters the binding orientation or the conformational dynamics of the drug-enzyme complex, providing insights that complement experimental binding assays.

These computational approaches can help prioritize which positions on a drug molecule are most promising for deuteration to achieve a desired metabolic outcome, thereby streamlining the drug design and development process.

Potential of this compound and Analogs in Exploring Neurotransmitter Dynamics (non-clinical)

The primary pharmacological action of iproniazid is the inhibition of MAO, an enzyme that degrades key monoamine neurotransmitters. scbt.com This leads to an increase in the synaptic levels of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. vulcanchem.com this compound and its analogs can be used in non-clinical research to probe these effects with high precision.

A key application is in stable isotope-resolved metabolomics (SIRM) studies of the brain. In this type of experiment, researchers could administer this compound to an animal model or apply it to brain tissue slices and simultaneously introduce other stable isotope-labeled precursors of neurotransmitters (e.g., ¹³C-labeled tyrosine or tryptophan). Using advanced mass spectrometry techniques, it would be possible to trace the metabolic flux from the precursors to the final neurotransmitters and their metabolites.

By using this compound, scientists can correlate the precise concentration of the inhibitor with changes in the turnover rate of multiple neurotransmitters simultaneously. This provides a dynamic and quantitative picture of how MAO inhibition alters neurochemical pathways, offering a deeper understanding of the neuropharmacological effects of this drug class.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Iproniazid-d4 to ensure isotopic purity, and how do these methods impact downstream analytical reproducibility?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control over reaction conditions (e.g., solvent selection, temperature, and catalyst use) to minimize isotopic scrambling. Techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic incorporation and purity ≥98% . Researchers should compare yields and purity across methods (e.g., catalytic deuteration vs. exchange reactions) and validate reproducibility through triplicate trials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices, and what are their detection limits?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard due to its specificity and sensitivity (LOQ ≤0.1 ng/mL). Researchers must optimize chromatographic conditions (e.g., column chemistry, mobile phase pH) to resolve this compound from endogenous metabolites. Cross-validation with deuterated internal standards and matrix-matched calibration curves is essential to minimize ion suppression/enhancement effects .

Q. How should this compound be stored to maintain stability during long-term pharmacokinetic studies?

  • Methodological Answer : Stability studies indicate that this compound should be stored at −80°C in amber vials to prevent photodegradation and isotopic exchange. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life. Researchers should monitor degradation products via LC-MS and adjust storage protocols based on solvent composition (e.g., avoiding aqueous buffers with high pH) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro hepatic microsomal assays, and what statistical models account for isotopic effects?

  • Methodological Answer : Comparative metabolic studies require parallel incubations of both compounds under identical conditions (e.g., human liver microsomes, NADPH cofactors). Kinetic isotope effects (KIEs) can be quantified using Michaelis-Menten parameters (Km, Vmax). Researchers should employ mixed-effects models to account for inter-donor variability and use QTOF-MS to identify deuterium retention in metabolites .

Q. What experimental design considerations are critical for minimizing confounding variables in tracer studies using this compound?

  • Methodological Answer : Randomized block designs and crossover studies are recommended to control for inter-subject variability. Researchers must standardize dosing regimens (e.g., fixed vs. weight-adjusted) and use pharmacokinetic modeling (e.g., non-compartmental analysis) to differentiate isotopic effects from biological variability. Blinded sample analysis and pre-registered protocols reduce bias .

Q. How can researchers resolve contradictions in reported isotopic effects of this compound on monoamine oxidase (MAO) inhibition across in vivo and in vitro studies?

  • Methodological Answer : Discrepancies may arise from differences in enzyme sources (recombinant vs. tissue-derived MAO) or assay conditions (pH, temperature). Meta-analyses using fixed-effects models can aggregate data, while molecular dynamics simulations may explain deuterium’s impact on binding kinetics. Replication studies with harmonized protocols (e.g., standardized MAO activity assays) are critical .

Q. What methodologies are recommended for elucidating the tissue-specific distribution of this compound in preclinical models, and how do clearance rates correlate with deuterium content?

  • Methodological Answer : Quantitative whole-body autoradiography (QWBA) coupled with LC-MS/MS enables spatial resolution of this compound in tissues. Pharmacokinetic-pharmacodynamic (PK-PD) modeling should integrate tissue:plasma partition coefficients and assess clearance using nonlinear mixed-effects software (e.g., NONMEM). Deuterium’s impact on half-life can be evaluated via deuterium excess calculations .

Q. How should researchers interpret isotopic effects when correlating this compound’s pharmacokinetic data with its therapeutic efficacy in neurodegenerative disease models?

  • Methodological Answer : Dose-response studies must differentiate isotopic effects on drug exposure (AUC, Cmax) from target engagement (e.g., MAO-B inhibition). Researchers should use longitudinal designs with staggered dosing and apply Bayesian hierarchical models to account for inter-animal variability. In silico docking studies can further clarify deuterium’s role in binding affinity .

Methodological Best Practices

  • Data Validation : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm this compound’s identity and purity. Report isotopic enrichment using δ (‰) values relative to international standards .
  • Ethical Compliance : Adhere to institutional guidelines for deuterated compound use in vivo, including radiation safety protocols if radiolabeled analogs are employed .
  • Transparency : Pre-register hypotheses and analytical workflows on platforms like Open Science Framework to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.